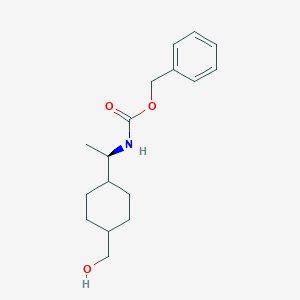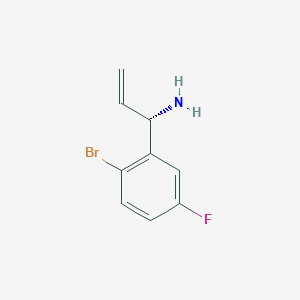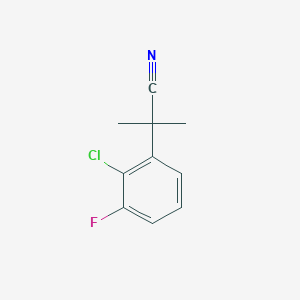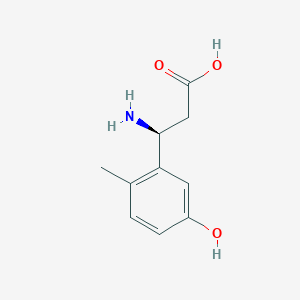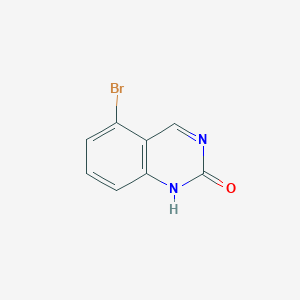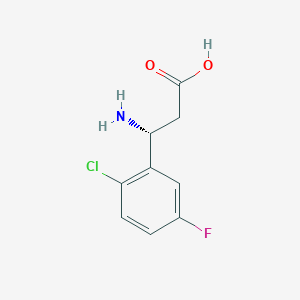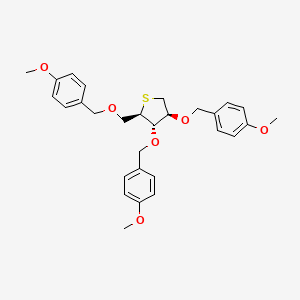![molecular formula C12H15BrClN B13043018 6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride is a complex organic compound with the molecular formula C12H15BrClN This compound is characterized by its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates the 3,4-dihydro isoquinoline derivative, which can then be further modified to introduce the bromine atom at the 6’ position .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
化学反応の分析
Types of Reactions
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of spiro compounds with biological targets.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline]: Lacks the bromine atom, resulting in different reactivity and applications.
6’-Chloro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline]: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom at the 6’ position in 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride makes it unique compared to its analogs
特性
分子式 |
C12H15BrClN |
|---|---|
分子量 |
288.61 g/mol |
IUPAC名 |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12;/h2-3,8,14H,1,4-7H2;1H |
InChIキー |
QTXFUJLRXICBAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


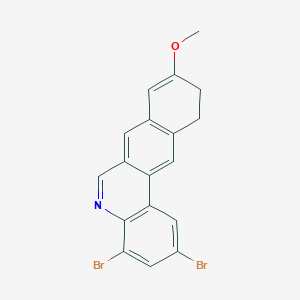
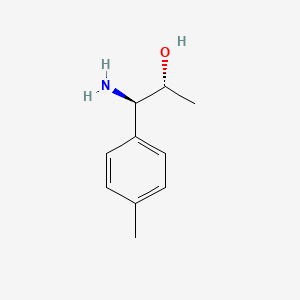
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
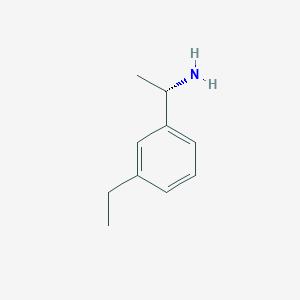

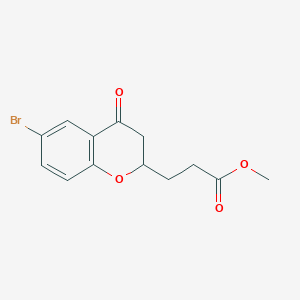
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
